5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-
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Overview
Description
5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- is a chemical compound with the molecular formula C14H13N3. It is a member of the diazepine family, characterized by a seven-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a dibenzylamine derivative, in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent like toluene or xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydro derivatives and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydro-6H-dibenzo[d,f][1,3]diazepine-6-thione
- 6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-
Uniqueness
Its specific ring structure and functional groups make it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-5,7-dihydrobenzo[d][1,3]benzodiazepin-6-imine |
InChI |
InChI=1S/C14H13N3/c1-15-14-16-12-8-4-2-6-10(12)11-7-3-5-9-13(11)17-14/h2-9H,1H3,(H2,15,16,17) |
InChI Key |
YHPADMWMADSHHY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC2=CC=CC=C2C3=CC=CC=C3N1 |
Origin of Product |
United States |
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